molecular formula C15H26N4O3S B5521892 1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide

1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide

Cat. No.: B5521892
M. Wt: 342.5 g/mol
InChI Key: OKIAHLCCOJKZEF-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H26N4O3S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17256188 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Drug Discovery and Medicinal Applications

Pyrazoles, including structures similar to the specified compound, have been investigated for their potential in novel drug discovery due to their versatile biological activities. For instance, a study by Thangarasu et al. (2019) explored the synthesis of novel pyrazole derivatives, demonstrating their significant anti-inflammatory and anti-breast cancer properties through in silico, in vitro, and cytotoxicity validations. These compounds, including pyrazole carboxamide derivatives, have shown excellent COX-2 inhibition and HRBC membrane stabilization properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis and Chemical Properties

The synthesis processes involving compounds structurally related to the specified chemical have been a subject of research, aiming to enhance the efficiency and yield of valuable medicinal compounds. Zhu et al. (2011) detailed an efficient strategy for the synthesis of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone, showcasing the versatility of pyrazole-based compounds in chemical synthesis and their potential utility in preparing other significant compounds (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Insecticidal and Antimicrobial Activity

Research by Finkelstein and Strock (1997) introduced novel pyrazole methanesulfonates, demonstrating insecticidal activity with low levels of acute mammalian toxicity. This study indicates the potential of pyrazole-based compounds in developing safer insecticides (Finkelstein & Strock, 1997). Additionally, Panda, Karmakar, and Jena (2011) synthesized pyrazolopyridine derivatives, showing moderate to good antibacterial activity against various bacterial strains, suggesting the antimicrobial potential of such compounds (Panda, Karmakar, & Jena, 2011).

Properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-10(2)13-8-18(23(5,21)22)9-14(13)17-15(20)12-6-16-19(7-12)11(3)4/h6-7,10-11,13-14H,8-9H2,1-5H3,(H,17,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIAHLCCOJKZEF-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CN(N=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CN(N=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.